6-{[4-(4-ethoxybenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one 6-{[4-(4-ethoxybenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one
Brand Name: Vulcanchem
CAS No.: 946238-05-7
VCID: VC11954870
InChI: InChI=1S/C24H27N3O5S/c1-2-32-20-6-3-17(4-7-20)24(29)25-11-13-26(14-12-25)33(30,31)21-15-18-5-8-22(28)27-10-9-19(16-21)23(18)27/h3-4,6-7,15-16H,2,5,8-14H2,1H3
SMILES: CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC4=C5C(=C3)CCN5C(=O)CC4
Molecular Formula: C24H27N3O5S
Molecular Weight: 469.6 g/mol

6-{[4-(4-ethoxybenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one

CAS No.: 946238-05-7

Cat. No.: VC11954870

Molecular Formula: C24H27N3O5S

Molecular Weight: 469.6 g/mol

* For research use only. Not for human or veterinary use.

6-{[4-(4-ethoxybenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one - 946238-05-7

Specification

CAS No. 946238-05-7
Molecular Formula C24H27N3O5S
Molecular Weight 469.6 g/mol
IUPAC Name 6-[4-(4-ethoxybenzoyl)piperazin-1-yl]sulfonyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one
Standard InChI InChI=1S/C24H27N3O5S/c1-2-32-20-6-3-17(4-7-20)24(29)25-11-13-26(14-12-25)33(30,31)21-15-18-5-8-22(28)27-10-9-19(16-21)23(18)27/h3-4,6-7,15-16H,2,5,8-14H2,1H3
Standard InChI Key ZMJYRBUMFKDDPU-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC4=C5C(=C3)CCN5C(=O)CC4
Canonical SMILES CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC4=C5C(=C3)CCN5C(=O)CC4

Introduction

The compound "6-{[4-(4-ethoxybenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one" is a complex organic molecule with potential applications in medicinal chemistry and pharmaceutical development. Its structural features include a sulfonamide group, a piperazine moiety, and a tricyclic framework, which collectively suggest diverse biological activities. This article provides an in-depth analysis of its structure, synthesis, and potential pharmacological applications.

Synthesis

The synthesis of this compound likely involves multi-step organic reactions, including:

  • Formation of the Piperazine Derivative:

    • The piperazine moiety is functionalized with a 4-(4-ethoxybenzoyl) substituent.

  • Introduction of the Sulfonamide Group:

    • A sulfonyl chloride derivative reacts with the functionalized piperazine to introduce the sulfonamide group.

  • Cyclization to Form the Tricyclic Core:

    • A cyclization reaction integrates the azatricyclic framework into the molecule.

These steps require precise reaction conditions, such as controlled temperature and pH, to ensure high yields and purity.

Pharmacological Potential

The structural features of this compound suggest several possible pharmacological activities:

  • Anticancer Activity:

    • Sulfonamide derivatives are known to inhibit carbonic anhydrase enzymes, which are overexpressed in certain cancer cells.

  • CNS Activity:

    • The piperazine moiety is commonly found in drugs targeting central nervous system (CNS) disorders.

  • Anti-inflammatory Properties:

    • The presence of an aromatic sulfonamide group suggests potential anti-inflammatory effects.

Further studies, including molecular docking and in vitro assays, are necessary to confirm these activities.

Analytical Characterization

To confirm the structure and purity of the compound, various analytical techniques can be employed:

TechniquePurpose
NMR SpectroscopyIdentification of hydrogen and carbon environments
Mass Spectrometry (MS)Determination of molecular weight and fragmentation patterns
IR SpectroscopyDetection of functional groups (e.g., sulfonamide stretch)
X-ray CrystallographyElucidation of three-dimensional structure

These methods provide comprehensive data to validate the synthesis and assess the compound's suitability for further research.

Future Research Directions

Given its complex structure and potential bioactivity, future research on this compound should focus on:

  • Pharmacokinetics and Toxicology:

    • Studies on absorption, distribution, metabolism, excretion (ADME), and toxicity profiles.

  • Biological Screening:

    • Evaluation against cancer cell lines, microbial strains, or CNS targets.

  • Structure-Activity Relationship (SAR):

    • Modifications to optimize activity while minimizing side effects.

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